Product packaging for Noberastine(Cat. No.:CAS No. 110588-56-2)

Noberastine

Numéro de catalogue: B1679381
Numéro CAS: 110588-56-2
Poids moléculaire: 311.4 g/mol
Clé InChI: VNIOQSAWKLOGLY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Antihistamine Drug Discovery and Development

The journey of antihistamine drug discovery began in the 1930s with the identification of the first H1 receptor antagonists nih.govwikipedia.org. Early research into the mechanisms of anaphylaxis and allergy led to the discovery of histamine (B1213489) as a key mediator of allergic responses nih.govudes.edu.co. This understanding paved the way for the synthesis of compounds designed to counteract histamine's effects. Piperoxan, identified in 1933, was among the earliest compounds with antihistamine properties, though its toxicity limited human use wikipedia.org. The first clinically useful antihistamine, phenbenzamine (B1679789) (Antergan), was introduced in 1942, followed by others like diphenhydramine (B27) and promethazine (B1679618) in the 1940s wikipedia.orgfrontiersin.org.

These "first-generation" antihistamines, while effective in blocking H1 receptors, exhibited non-selective action, often penetrating the blood-brain barrier udes.edu.co. This non-selectivity resulted in various side effects, most notably sedation and anticholinergic effects, which limited their widespread application for chronic conditions wikipedia.orgudes.edu.cofrontiersin.org.

Evolution of Second-Generation Antihistamines and their Research Significance

In response to the limitations of first-generation compounds, research efforts in the 1980s and 1990s focused on developing "second-generation" antihistamines wikipedia.orgudes.edu.conih.gov. The primary goal was to create drugs with improved selectivity for peripheral H1 receptors, thereby minimizing central nervous system (CNS) effects such as sedation wikipedia.orgudes.edu.coohsu.edu. Compounds like loratadine (B1675096), cetirizine, and fexofenadine (B15129) exemplify this generation, offering enhanced safety and efficacy for managing chronic allergic conditions udes.edu.conih.govresearchgate.net. These newer agents typically have longer dosing intervals and negligible anticholinergic properties ohsu.edu. The development of these more selective compounds marked a significant advancement, providing safer alternatives for patients requiring long-term allergy management udes.edu.co.

Overview of Noberastine's Position in H1 Receptor Antagonist Research

This compound (also known as R 64947) is a novel histamine H1 antagonist that has garnered attention in pharmacological research due to its potent and specific peripheral antihistamine activity targetmol.commedkoo.comncats.iomedchemexpress.com. Chemically, this compound is characterized by an imidazopyridine ring and a furanyl group attached to a piperidine (B6355638) moiety ontosight.ai. It is described as a furan (B31954) derivative of nor-astemizole, which is a metabolite of astemizole (B1665302) medkoo.comncats.io.

Research into this compound has highlighted its profile as a second-generation H1 antagonist, demonstrating a more rapid onset and shorter duration of action compared to its structural relative, astemizole medkoo.comncats.io. Studies have investigated its pharmacodynamic effects, particularly its ability to inhibit histamine-induced skin wheals, a common measure of antihistaminic activity nih.gov. This compound's research significance lies in its potent peripheral H1 receptor antagonism and its observed lack of central nervous system effects, aligning with the advancements sought in second-generation antihistamines medkoo.comncats.ionih.gov. Furthermore, studies have explored its pharmacokinetic-pharmacodynamic relationships, revealing a nonlinear correlation nih.gov.

Detailed Research Findings

Research on this compound has consistently demonstrated its efficacy as a potent peripheral H1 receptor antagonist. Studies have focused on its ability to inhibit histamine-induced skin wheals, a key indicator of antihistaminic activity in humans.

Inhibition of Histamine-Induced Skin Wheals: Clinical studies involving healthy volunteers have shown that this compound significantly inhibits histamine-induced skin wheals. This effect has been observed to persist beyond 24 hours following single-dose administration targetmol.comnih.gov. The onset of significant inhibition varies with the dose: at higher doses (20 mg and 30 mg), significant inhibition was observed within 1 hour of dosing, while the 10 mg dose achieved this by 2 hours nih.gov.

Table 1: Onset of Significant Inhibition of Histamine-Induced Skin Wheals by this compound

This compound Dose (mg)Time to Significant Inhibition (hours)Persistence of Effect
102Beyond 24 hours
201Beyond 24 hours
301Beyond 24 hours

Pharmacokinetic and Pharmacodynamic Relationships: this compound is rapidly absorbed, with peak plasma levels typically achieved within 2 hours of oral administration medkoo.comncats.io. Research has indicated a nonlinear pharmacokinetic-pharmacodynamic relationship for this compound nih.gov. This suggests that the relationship between drug concentration in the body and its observed effect is not directly proportional across all concentrations.

Selectivity and CNS Effects: A significant research finding for this compound is its observed lack of central nervous system effects in preclinical studies medkoo.comncats.io. Comparative studies investigating in vitro and ex vivo binding to histamine-H1 receptors in guinea pig cerebellums (representing CNS) and lungs (representing peripheral tissue) have shown that this compound, along with astemizole, exhibited complete differentiation between lung and cerebellar receptor occupation. For instance, at a dose of 0.63 mg/kg, this compound achieved 70% lung receptor occupancy with less than 10% cerebellar receptor occupancy, highlighting its peripheral selectivity capes.gov.br. This selectivity is a hallmark of second-generation antihistamines, aiming to reduce the sedative effects associated with earlier compounds wikipedia.orgudes.edu.coohsu.edu.

Clinical Efficacy in Allergic Rhinitis Research: In research evaluating this compound's efficacy in seasonal allergic rhinitis, studies have demonstrated its superiority over placebo nih.govsemanticscholar.org. Efficacy parameters, including global response rates and patient-diary symptom scores, showed universal superiority of this compound treatment. The median time to first relief of symptoms in this compound-treated groups was within 2 to 4 hours, compared to 72 hours for the placebo group nih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21N5O B1679381 Noberastine CAS No. 110588-56-2

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-[(5-methylfuran-2-yl)methyl]-N-piperidin-4-ylimidazo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-12-4-5-14(23-12)11-22-16-15(3-2-8-19-16)21-17(22)20-13-6-9-18-10-7-13/h2-5,8,13,18H,6-7,9-11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIOQSAWKLOGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2C3=C(C=CC=N3)N=C2NC4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50149317
Record name Noberastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110588-56-2, 111922-05-5
Record name Noberastine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110588562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Noberastine maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111922055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Noberastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NOBERASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HPD98OUWN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Elucidation of Noberastine S Biological Action

Molecular Target Identification and Characterization

Primary Receptor Specificity: Histamine (B1213489) H1 Receptor

Noberastine has been identified as a novel histamine H1 antagonist, demonstrating high selectivity and affinity for this receptor. nih.govnih.gov In vitro studies, including receptor binding and neurotransmitter inhibition profiling, consistently show that this compound primarily binds to histamine H1 receptors. nih.gov

The histamine H1 receptor (H1R) is a rhodopsin-like G-protein-coupled receptor (GPCR) that is activated by the endogenous biogenic amine, histamine. wikipedia.org Upon activation, the H1 receptor is linked to an intracellular Gq protein, which subsequently triggers the activation of phospholipase C and the inositol (B14025) triphosphate (IP3) signaling pathway. wikipedia.org This signaling cascade mediates various physiological responses, including smooth muscle contraction, increased vascular permeability, and the stimulation of sensory nerve endings, which can lead to symptoms such as itching and pain. mims.com The H1 receptor is expressed in various tissues throughout the body, including smooth muscles, vascular endothelial cells, the heart, and the central nervous system. wikipedia.org

Comparative Analysis of Histamine H1 Receptor Binding Affinity

This compound exhibits a remarkably high binding affinity for the histamine H1 receptor. Comparative studies have shown that this compound possesses the lowest apparent inhibition constant (Ki,app) values among several non-sedating antihistamines across various assay conditions, ranging from 0.15 nM to 0.55 nM. nih.govnih.gov

To illustrate this comparative potency, a summary of apparent inhibition constants (Ki,app) for this compound and other commonly used non-sedating antihistamines is provided in the table below.

CompoundApparent Inhibition Constant (Ki,app) [nM]
This compound0.15 – 0.55 nih.govnih.gov
Astemizole (B1665302)0.2 nih.gov
Mequitazine (B1676290)0.29 nih.gov
Terfenadine (B1681261)~30 times lower affinity than this compound nih.gov
Cetirizine~80 times lower affinity than this compound nih.gov
Loratadine (B1675096)~100 times lower affinity than this compound nih.gov

This data highlights this compound's superior binding affinity to the histamine H1 receptor compared to several established antihistamines.

Binding Kinetics and Receptor Interaction Dynamics

Elucidation of Slow Dissociation Kinetics from Histamine H1 Receptors

A key characteristic of this compound's interaction with the histamine H1 receptor is its slow dissociation kinetics. In vitro investigations have demonstrated that this compound, similar to other potent non-sedating antihistamines such as astemizole, mequitazine, terfenadine, loratadine, and cetirizine, dissociates slowly from histamine H1 receptors, with half-times generally exceeding 100 minutes. nih.govnih.gov

This slow dissociation rate implies that true equilibrium binding constants cannot be accurately estimated during typical limited incubation times in binding assays. nih.govnih.gov The phenomenon of slow reversible binding (SRB) is increasingly recognized in pharmacology, as drugs exhibiting this characteristic often demonstrate a delayed onset of action but, importantly, prolonged pharmacodynamic effects. fishersci.ca The rate at which a drug dissociates from its receptor is a crucial determinant of the duration of its pharmacological effect. nih.gov

Theoretical and Experimental Approaches to Quantifying Receptor-Ligand Residence Time

The concept of drug-target residence time, defined as the lifetime of the drug-target complex, has gained significant attention in drug discovery due to its prognostic value for predicting in vivo efficacy. wikidoc.orgwikidoc.org Compounds with a long residence time maintain prolonged drug-target occupancy even after the systemic concentration of the drug falls below pharmacologically active levels. wikidoc.org

Kinetic analyses, which involve measuring the association (kon) and dissociation (koff) rate constants of drug-receptor interactions, provide insights into residence time (calculated as 1/koff). For second-generation antihistamines, a long duration of action is attributed to their extended residence time at the H1 receptor. uni.lu

Experimental approaches to quantify receptor-ligand residence time include competitive radioligand binding experiments and cell-based functional assays. Receptor recovery time, measured by assessing the functional recovery of H1 receptor responsiveness after washing away unbound antihistamines, has been proposed as a physiologically relevant metric for optimizing GPCR antagonists like H1R antagonists. wikidoc.orgwikidoc.org This method correlates highly with H1R residence times determined through competitive radioligand binding. wikidoc.orgwikidoc.org The applicability of slow reversible binding (SRB) models has been demonstrated in capturing the antiallergic effects observed with this compound, further supporting the significance of its binding kinetics. fishersci.ca

Cellular and Subcellular Mechanisms of Action

This compound exerts its biological effects primarily through its antagonistic action at the histamine H1 receptor, leading to potent and specific peripheral antihistamine activity. nih.gov Beyond direct receptor blockade, the cellular mechanisms contributing to this compound's efficacy may involve the modulation of inflammatory pathways.

Research suggests that the functions of this compound could be attributed to its ability to attenuate the expression of intracellular adhesion molecule-1 (ICAM-1) and pro-inflammatory cytokines. nih.gov Additionally, it may contribute to a reduction in neutrophil influx, which are critical cellular components in allergic and inflammatory responses. nih.gov While the precise subcellular mechanisms beyond direct H1 receptor signaling (Gq protein coupling, phospholipase C, and IP3 pathway activation) wikipedia.org require further detailed elucidation, the observed attenuation of inflammatory mediators and cellular infiltration points to a broader impact on the cellular landscape of allergic reactions. The inhibition of histamine-induced skin wheals in human volunteers further demonstrates its effectiveness at a cellular and tissue level in vivo. nih.govnih.gov

Investigations into Receptor Occupation in Distinct Biological Tissues

Research into this compound's mechanism of action has involved detailed investigations into its receptor occupation in various biological tissues. Studies have utilized both in vitro and ex vivo binding techniques, particularly focusing on histamine H1 receptors found in guinea-pig cerebellums and lungs. wikidoc.org

In in vitro assays, this compound demonstrated a high affinity for the histamine H1 receptor, exhibiting a low apparent equilibrium dissociation constant (Ki,app). Its Ki,app-values ranged from 0.55 to 0.15 nM under various assay conditions, indicating potent binding. wikidoc.org

Ex vivo studies further elucidated its tissue-specific receptor occupation. These investigations involved orally administering this compound and subsequently assessing the occupation of H1 receptors in lung and cerebellar tissues. This compound, similar to astemizole, proved to be highly potent in occupying H1 receptors within lung tissue. wikidoc.org

Differentiation of Peripheral Versus Central Histamine H1 Receptor Engagement

A critical aspect of this compound's pharmacological profile is its distinct differentiation between peripheral and central histamine H1 receptor engagement. This characteristic is particularly relevant for second-generation antihistamines, which aim to provide anti-allergic effects without significant central nervous system (CNS) side effects like sedation. cenmed.com

Ex vivo studies in guinea pigs demonstrated that this compound achieved significant occupation of peripheral H1 receptors, specifically in lung tissue, while exhibiting minimal engagement with central H1 receptors in the cerebellum. For instance, at a dose of 0.63 mg/kg, this compound resulted in approximately 70% lung receptor occupancy, with cerebellar receptor occupation remaining below 10%. wikidoc.org This pronounced peripheral selectivity contributes to its non-sedating properties. wikidoc.orgnih.gov The limited ability of this compound to cross the blood-brain barrier is a key factor in this differentiation, a common feature among peripherally selective second-generation H1-antihistamines. cenmed.com

The following table summarizes comparative in vitro binding affinities (Ki,app) and ex vivo receptor occupation data for this compound and other antihistamines:

CompoundIn Vitro Ki,app (nM) wikidoc.orgEx Vivo Lung H1 Receptor Occupation (at 0.63 mg/kg) wikidoc.orgEx Vivo Cerebellar H1 Receptor Occupation (at 0.63 mg/kg) wikidoc.org
This compound0.15 - 0.5570%< 10%
Astemizole~0.270%< 10%
Mequitazine~0.29Not specified in detail for this doseNot specified in detail for this dose
Terfenadine~30x lower affinity than this compoundNot specified in detail for this doseNot specified in detail for this dose
Cetirizine~80x lower affinity than this compoundNot specified in detail for this doseNot specified in detail for this dose
Loratadine~100x lower affinity than this compoundNot specified in detail for this doseNot specified in detail for this dose

Downstream Molecular Signaling Pathways Associated with H1 Receptor Antagonism

The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq protein. fishersci.ca This coupling initiates a cascade of intracellular events, primarily involving the activation of phospholipase C (PLC). fishersci.ca Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). fishersci.ca IP3 subsequently triggers the release of intracellular calcium, leading to various cellular responses, including smooth muscle contraction, increased vascular permeability, and stimulation of sensory nerves, which are characteristic symptoms of allergic reactions. nih.govnih.gov

As an H1 receptor antagonist and inverse agonist, this compound exerts its effects by inhibiting these downstream signaling pathways. wikipedia.org By stabilizing the H1 receptor in an inactive state, this compound prevents the conformational changes necessary for Gq protein activation and the subsequent initiation of the PLC-IP3 pathway. wikipedia.org This inhibition effectively reduces the release of intracellular calcium and the subsequent cellular responses mediated by H1 receptor activation. wikipedia.org

Furthermore, the antagonism of H1 receptors by compounds like this compound can lead to the attenuation of the release of pro-inflammatory mediators. While specific detailed pathways for this compound are not extensively documented beyond the general H1 receptor mechanism, the broader class of H1-antihistamines has been observed to reduce levels of intracellular adhesion molecule-1 (ICAM-1) and pro-inflammatory cytokines, as well as decrease neutrophil influx, contributing to their anti-allergic effects. uni.luuni.lu

Preclinical Research Methodologies and Findings for Noberastine

In Vitro Pharmacological Characterization

In vitro studies are fundamental in determining a drug's interaction with its target receptor at the molecular level. For Noberastine, these studies have focused on its affinity and functional modulation of the histamine (B1213489) H1 receptor.

Application of Radioligand Binding Assays and Non-Radiometric Alternatives

Radioligand binding assays are a cornerstone technique used to quantify the affinity of a drug for a specific receptor. These assays involve the use of a radioactively labeled ligand that binds to the receptor of interest. By measuring the displacement of this radioligand by an unlabeled drug, such as this compound, the binding affinity (Ki value) can be determined.

In the investigation of this compound, in vitro binding to histamine H1 receptors was assessed in guinea-pig cerebellums and lungs. researchgate.net These studies revealed that this compound possesses a high affinity for the H1 receptor. One of the key findings was that the apparent affinity constant (Ki,app) for this compound was the lowest among the tested antihistamines under various assay conditions, with values ranging from 0.15 to 0.55 nM. researchgate.net This indicates a very strong binding to the H1 receptor.

It was noted in these studies that for potent and lipophilic agents, the measured binding parameters are apparent, as true binding equilibrium may not be reached during standard incubation times due to slow dissociation from the receptor and high tissue adsorption. researchgate.net

Functional Assays for Modulating Receptor Activity in Cell Lines

While binding assays determine affinity, functional assays are crucial for understanding how a drug modulates the activity of the receptor. These assays are typically conducted in cell lines that have been engineered to express the target receptor. For H1 receptor antagonists, these assays can measure the inhibition of histamine-induced cellular responses, such as calcium influx or the production of second messengers. innoprot.com

Although the specific details of functional assays for this compound are not extensively detailed in the provided information, its classification as a potent histamine H1 antagonist implies that it effectively blocks the action of histamine at the H1 receptor, thereby preventing the downstream signaling cascade that leads to allergic responses. medchemexpress.com

Comparative Studies with Other Antihistamines in Cell-Based Systems

Comparative studies are essential to understand the relative potency and characteristics of a new drug candidate. This compound has been compared with several other non-sedating antihistamines in in vitro binding assays.

In these comparative studies, this compound demonstrated the highest affinity for the H1 receptor. researchgate.net When compared to astemizole (B1665302), mequitazine (B1676290), terfenadine (B1681261), cetirizine, and loratadine (B1675096), this compound consistently showed the lowest apparent Ki value. researchgate.net For instance, in optimized assay conditions, astemizole and mequitazine had Ki,app values of 0.2 and 0.29 nM, respectively, while terfenadine, cetirizine, and loratadine exhibited 30- to 100-fold lower affinities. researchgate.net

Table 1: Comparative In Vitro Binding Affinities of Antihistamines for the Histamine H1 Receptor

Compound Apparent Ki (nM)
This compound 0.15 - 0.55
Astemizole 0.2
Mequitazine 0.29
Terfenadine Lower Affinity
Cetirizine Lower Affinity
Loratadine Lower Affinity

Data sourced from a comparative study on guinea-pig cerebellum and lung tissues. researchgate.net

The receptor binding and neurotransmitter inhibition profiles of these compounds confirmed that they all primarily target the histamine H1 receptor. researchgate.net

Ex Vivo Research Paradigms

Ex vivo studies bridge the gap between in vitro experiments and in vivo animal models. They involve the administration of a drug to a living animal, followed by the removal of tissues to analyze receptor occupation and other pharmacological parameters.

Analysis of Receptor Occupation in Isolated Animal Tissues

Ex vivo binding techniques were utilized to investigate the occupation of lung and cerebellar histamine H1 receptors after oral administration of this compound and other antihistamines in guinea pigs. researchgate.net This methodology allows for the assessment of a drug's ability to reach and bind to its target receptor in different tissues after systemic administration.

The results of these studies highlighted a significant finding for this compound: a clear differentiation between peripheral (lung) and central (cerebellar) H1 receptor occupancy. researchgate.net After oral administration of 0.63 mg/kg of this compound, approximately 70% of H1 receptors in the lungs were occupied, while less than 10% of the receptors in the cerebellum were occupied. researchgate.net This peripheral selectivity is a desirable characteristic for a non-sedating antihistamine.

In comparison, astemizole showed a similar potent and peripherally selective profile. researchgate.net Mequitazine and terfenadine required a seven-fold higher dose to achieve a similar level of lung receptor occupancy. researchgate.net In terms of duration of action, astemizole was found to be extremely long-acting, whereas this compound, mequitazine, and terfenadine were characterized as short-acting. researchgate.net

Table 2: Ex Vivo Histamine H1 Receptor Occupancy in Guinea Pigs

Compound Dose (mg/kg) Lung Receptor Occupancy (%) Cerebellar Receptor Occupancy (%)
This compound 0.63 ~70 <10
Astemizole 0.63 ~70 <10
Mequitazine 4.41 ~70 Not specified
Terfenadine 4.41 ~70 Not specified

Data reflects receptor occupancy after oral administration. researchgate.net

Methodological Considerations for Ex Vivo Receptor Binding Studies

Several methodological factors are crucial for the accurate interpretation of ex vivo receptor binding studies. The timing of tissue collection relative to drug administration is critical to capture peak receptor occupancy. The choice of radioligand for the ex vivo binding assay must be carefully considered to ensure it has appropriate affinity and specificity for the target receptor.

Furthermore, the preparation of the tissue homogenates and the conditions of the binding assay (e.g., incubation time, temperature, and buffer composition) can all influence the results. As noted in the in vitro studies, the slow dissociation of some antihistamines from the H1 receptor can make it challenging to achieve true equilibrium, which is also a consideration in the ex vivo setting. researchgate.net

In Vivo Studies in Animal Models

The primary therapeutic action of an antihistamine is the blockade of histamine H1 receptors in peripheral tissues. To evaluate the efficacy of this compound in modulating these receptors, ex vivo binding studies have been performed in guinea pigs. This methodology allows for the assessment of receptor occupancy in specific tissues after systemic administration of the compound.

In these studies, guinea pigs were administered this compound orally, and at various time points, tissues such as the lungs were collected. The degree of H1 receptor occupancy was then determined by measuring the binding of a radiolabeled H1 receptor antagonist, such as [3H]-mepyramine, to the tissue homogenates. A reduction in the binding of the radioligand in the tissues from this compound-treated animals compared to vehicle-treated controls indicates receptor occupancy by this compound.

Research findings indicate that this compound is a potent antagonist of peripheral histamine H1 receptors. Following oral administration in guinea pigs, this compound demonstrated a high degree of receptor occupancy in the lungs, a key target tissue in allergic responses. This potent and dose-dependent occupancy of peripheral H1 receptors underscores the potential of this compound as an effective antihistamine.

Table 1: Peripheral (Lung) Histamine H1 Receptor Occupancy of this compound in Guinea Pigs This table is for illustrative purposes based on the nature of the described research and does not represent actual study data.

Animal Model Tissue Receptor Occupancy (%)
Guinea Pig Lung 75
Guinea Pig Lung 85

A significant drawback of first-generation antihistamines is their sedative effect, which is attributed to their ability to cross the blood-brain barrier and occupy histamine H1 receptors in the central nervous system (CNS). Therefore, a crucial aspect of preclinical evaluation for a new antihistamine is to determine its potential for CNS penetration.

Similar to the assessment of peripheral receptor modulation, ex vivo binding studies in guinea pigs have been utilized to investigate the CNS penetration of this compound. In these experiments, the cerebellum, a region of the brain with a high density of H1 receptors, was examined. By comparing the receptor occupancy in the cerebellum to that in a peripheral tissue like the lungs, a selectivity ratio can be determined, providing an indication of the compound's ability to preferentially target peripheral receptors over those in the CNS.

Studies have shown that this compound exhibits a high degree of peripheral selectivity. Following oral administration in guinea pigs, the occupancy of histamine H1 receptors in the cerebellum was found to be significantly lower than in the lungs at equivalent doses. This suggests that this compound has a limited ability to cross the blood-brain barrier, a desirable characteristic for a non-sedating antihistamine.

Table 2: Comparative Peripheral vs. Central Histamine H1 Receptor Occupancy of this compound in Guinea Pigs This table is for illustrative purposes based on the nature of the described research and does not represent actual study data.

Animal Model Peripheral Tissue (Lung) Occupancy (%) Central Tissue (Cerebellum) Occupancy (%) Peripheral/Central Selectivity Ratio
Guinea Pig 75 10 7.5
Guinea Pig 85 15 5.7

Beyond receptor binding, it is essential to assess the functional consequences of H1 receptor blockade through pharmacodynamic studies in established animal models of allergic response. These models aim to mimic specific aspects of the allergic cascade in humans. While specific data on this compound in these models is not available in the provided search results, the standard methodologies employed for such assessments are well-established.

One of the key models is the histamine-induced bronchoconstriction model in guinea pigs . Guinea pigs are particularly sensitive to histamine, which, when administered as an aerosol or intravenously, causes significant bronchoconstriction, leading to respiratory distress. The efficacy of an antihistamine is evaluated by its ability to protect the animals from these histamine-induced effects. Parameters such as the onset of pre-convulsive dyspnea and changes in pulmonary inflation pressure are measured. A delay in the onset of symptoms or a reduction in the severity of bronchoconstriction in animals pre-treated with the test compound, as compared to controls, indicates a positive pharmacodynamic effect.

Another widely used model is the histamine-induced vascular permeability model in rats . In this model, a dye, such as Evans blue, is injected intravenously. Histamine is then administered intradermally, causing a local increase in vascular permeability and leakage of the dye into the surrounding tissue. The extent of this leakage, quantified by extracting and measuring the amount of dye in the skin tissue, serves as a measure of the inflammatory response. The ability of a systemically or topically administered antihistamine to inhibit this dye extravasation demonstrates its efficacy in counteracting histamine-induced increases in vascular permeability.

These preclinical pharmacodynamic models are crucial for establishing the in vivo efficacy of a new antihistamine and for providing a rationale for its progression into clinical development.

Computational and in Silico Approaches in Noberastine Research

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are fundamental computational techniques used to predict how a ligand, such as Noberastine, interacts with its target receptor at a molecular level. These methods are crucial for understanding the structural basis of a drug's activity and for the rational design of new, more potent, and selective compounds.

While specific molecular docking studies detailing the precise binding mode of this compound with the histamine (B1213489) H1 receptor are not extensively available in publicly accessible literature, the general principles of how H1 receptor antagonists bind are well-established through studies of other compounds. nih.govresearchgate.net These studies typically involve the creation of a three-dimensional model of the H1 receptor, often based on the crystal structure of a related G protein-coupled receptor (GPCR). nih.gov

Docking simulations for H1 antagonists generally show that these molecules settle into a binding pocket surrounded by key amino acid residues. nih.gov For instance, interactions with residues such as Asp107, Tyr108, Trp428, and Phe432 have been identified as crucial for the binding of various antagonists. nih.gov It is hypothesized that this compound, like other H1 antagonists, would form critical interactions, such as hydrogen bonds and hydrophobic interactions, with these or similar residues within the H1 receptor's binding site. The prediction of such interactions is vital for understanding the compound's affinity and selectivity.

Computational methods can also be employed to estimate the binding affinity of a ligand for its receptor, often expressed as the binding free energy. These calculations are instrumental in prioritizing compounds for synthesis and experimental testing. While specific computational estimations of this compound's binding affinity are not detailed in the available literature, research on other antihistamines has demonstrated the utility of these approaches. researchgate.net Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) and comparative molecular similarity indices analysis (CoMSIA) are used to build models that correlate the structural features of molecules with their biological activity. researchgate.netnih.gov

A study on various H1-antihistamines highlighted the importance of descriptors such as the water-accessible surface area of hydrophobic atoms and 3D molecular field descriptors in predicting the association (k_on) and dissociation (k_off) rate constants, which in turn determine the binding affinity. mdpi.com Such models, once validated, can be used to predict the binding affinities of new compounds like this compound.

Molecular Dynamics Simulations for Conformational Stability Analysis

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of a ligand-receptor complex over time. nih.gov These simulations can reveal insights into the conformational changes that occur upon ligand binding and the stability of the resulting complex.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation

PK/PD modeling is a mathematical approach used to describe the relationship between drug concentration in the body over time (pharmacokinetics) and its pharmacological effect (pharmacodynamics). mathworks.comnovartis.com This type of modeling is essential for optimizing dosing regimens and predicting clinical outcomes.

For some drugs, the duration of their effect is not solely dependent on their plasma concentration but also on the kinetics of their binding to the target receptor. This compound is a compound for which a Slow Reversible Binding (SRB) model has been successfully applied to describe its pharmacodynamics. nih.govnih.gov Drugs with SRB characteristics often exhibit a delayed onset and a prolonged duration of action. nih.gov

The SRB model accounts for the rates of association (k_on) and dissociation (k_off) of the drug to its receptor. nih.gov The antiallergic effects of this compound have been captured using such a model, which suggests that its prolonged pharmacological effect may be attributed to a slow dissociation from the histamine H1 receptor. nih.gov In vitro studies have shown that this compound dissociates slowly from H1 receptors, with a half-time of over 100 minutes. researchgate.net

A study analyzing the effect of this compound on histamine-induced wheal diameter in healthy volunteers applied a two-compartment PK model with zero-order absorption and first-order elimination, coupled with an SRB model for the PD component. researchgate.net This integrated model was able to accurately describe the observed data. researchgate.net

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of this compound from a PK/PD SRB Model

ParameterDescriptionValue
Pharmacokinetic Parameters
k_aAbsorption rate constant0.5 h⁻¹
CL/FApparent total clearance2.5 L/h
Vc/FApparent volume of central compartment10 L
Vp/FApparent volume of peripheral compartment15 L
Q/FApparent inter-compartmental clearance3 L/h
Pharmacodynamic Parameters (SRB Model)
k_onAssociation rate constant0.1 nM⁻¹h⁻¹
k_offDissociation rate constant0.05 h⁻¹
E_maxMaximum effect100% inhibition

Note: The values in this table are illustrative and based on typical parameters from PK/PD modeling studies. Actual values may vary depending on the specific study and population.

The development of predictive PK/PD models is a key goal in drug development. By integrating data from preclinical and clinical studies, these models can simulate different dosing scenarios and predict the resulting receptor engagement and pharmacological response. youtube.com For this compound, the SRB model serves as a predictive tool to understand the time course of its antihistaminic effects. nih.gov

Simulations using such models can help in determining the optimal dose and dosing frequency to maintain a desired level of H1 receptor occupancy and, consequently, a sustained clinical effect in conditions like seasonal allergic rhinitis. nih.gov The ability of the SRB model to capture the prolonged effects of this compound highlights the importance of considering target binding kinetics in PK/PD modeling for this class of drugs. nih.govnih.gov

In the realm of medicinal chemistry, computational and in silico approaches have become indispensable tools for accelerating drug discovery and development. These methods allow for the prediction of molecular properties, the elucidation of structure-activity relationships, and the identification of novel drug candidates, all while reducing the time and costs associated with traditional laboratory-based screening. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available research, this section will outline the established principles of Quantitative Structure-Activity Relationship (QSAR) and virtual screening, and how these methodologies could be theoretically applied to this compound research.

Quantitative Structure-Activity Relationship (QSAR) and In Silico Screening

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for a molecule's therapeutic effect, QSAR models can be used to predict the activity of newly designed compounds and to guide the optimization of lead candidates.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure. This relationship can be expressed through a mathematical equation that links the biological response to various molecular descriptors. These descriptors are numerical representations of the chemical and physical characteristics of a molecule, such as its size, shape, electronic properties, and hydrophobicity.

The development of a robust QSAR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the data set.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability.

While no specific QSAR models for this compound have been published, a hypothetical QSAR study on a series of this compound analogs could provide valuable insights into the structural requirements for its activity. For instance, such a study could identify key substituents or functional groups that enhance its target affinity.

Illustrative QSAR Descriptors for a Hypothetical this compound Analog Study

Descriptor TypeSpecific Descriptor ExamplePotential Influence on Activity
Electronic Dipole MomentCould affect interactions with polar residues in the target binding site.
Steric Molecular VolumeMay influence the fit of the analog within the binding pocket.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Can impact membrane permeability and hydrophobic interactions with the target.
Topological Wiener IndexRelates to the branching of the molecule, which can affect its overall shape and binding.

Virtual Screening for Novel this compound Analogs

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This method allows researchers to prioritize a smaller number of promising candidates for further experimental testing, thereby streamlining the drug discovery process.

There are two main approaches to virtual screening:

Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of a set of molecules that are known to be active against the target of interest. A model, or pharmacophore, is built based on the common structural features of these active compounds. This model is then used to screen large compound databases to find other molecules that share these key features. If a set of active analogs of this compound were known, LBVS could be employed to identify novel compounds with potentially similar activity.

Structure-Based Virtual Screening (SBVS): This approach requires the three-dimensional (3D) structure of the target protein, which is typically determined through experimental techniques like X-ray crystallography or NMR spectroscopy. Molecular docking simulations are then used to predict how each compound in a virtual library will bind to the target's active site. The compounds are ranked based on their predicted binding affinity, and the top-ranking candidates are selected for further investigation. In the context of this compound, if the 3D structure of its biological target is known, SBVS would be a powerful tool for discovering novel and diverse chemical scaffolds that could modulate its activity.

The application of these computational methods to this compound research holds the potential to significantly advance the understanding of its mechanism of action and to facilitate the discovery of next-generation analogs with improved therapeutic profiles.

Chemical Synthesis and Structural Modifications of Noberastine Analogs

Methodologies for the Chemical Synthesis of Noberastine and its Derivatives

This compound, chemically known as 3-[(5-methylfuran-2-yl)methyl]-N-piperidin-4-ylimidazo[4,5-b]pyridin-2-amine, is a complex organic molecule. nih.gov While the precise, detailed synthetic methodologies for this compound itself are not extensively disclosed in the public domain, likely due to proprietary considerations, its development is noted as a structural modification of astemizole (B1665302), specifically a furan (B31954) derivative of nor-astemizole. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, elucidating how modifications to a molecule's chemical structure influence its biological activity, including potency, selectivity, and pharmacokinetic properties. nih.govcapes.gov.br For this compound, SAR investigations have focused on optimizing its histamine (B1213489) H1 receptor antagonism and enhancing its peripheral selectivity.

Elucidation of Key Pharmacophore Features for Histamine H1 Receptor Antagonism

This compound functions as a potent histamine H1 receptor antagonist, acting as an inverse agonist at the receptor. ontosight.ainih.gov The general pharmacophore model for H1 receptor antagonists typically involves two aromatic rings, a connecting chain of two or three atoms, and a basic tertiary amine. [24 in previous search]

This compound's structure aligns with these features:

Aryl Rings : It possesses an imidazo[4,5-b]pyridine system and a 5-methylfuran group, serving as the essential aromatic components. ontosight.ai

Connecting Moiety : A methylene (B1212753) bridge connects the furan ring to the imidazopyridine nitrogen, and a piperidine (B6355638) ring provides the basic nitrogen. nih.gov

Basic Nitrogen : The piperidine nitrogen is a tertiary amine equivalent, crucial for ionic interaction with the H1 receptor. [24 in previous search]

The specific arrangement and electronic properties of these groups allow this compound to bind effectively to the H1 receptor, competing with endogenous histamine and thereby reducing allergic responses. ontosight.ai

Impact of Specific Chemical Substitutions on Receptor Selectivity and Potency

This compound was developed through structural modifications of astemizole, aiming for a more rapid onset and sustained duration of action. nih.gov Astemizole is characterized by a piperidinyl-benzimidazol derivative structure. [1 in previous search] this compound differentiates itself by incorporating an imidazo[4,5-b]pyridine core and a 5-methylfuran group, in contrast to astemizole's benzimidazole (B57391) and other aromatic substituents. ontosight.ainih.gov

A comparative study showed this compound to have very low Ki,app values (0.55–0.15 nM) in various assay conditions, indicating high potency, with astemizole and mequitazine (B1676290) showing comparable potency (Ki,app values 0.2 and 0.29 nM) under optimized conditions. wikipedia.org

Table 1: Comparative H1 Receptor Binding Affinity

CompoundKi,app (nM) - Various Assay Conditions wikipedia.orgKi,app (nM) - Optimized Assay Conditions wikipedia.org
This compound0.55–0.150.15
AstemizoleN/A0.2
MequitazineN/A0.29
Terfenadine (B1681261)N/A~4.5-16.5 (30x lower affinity than this compound)
CetirizineN/A~12-45 (80x lower affinity than this compound)
Loratadine (B1675096)N/A~15-55 (100x lower affinity than this compound)

Exploration of Structural Determinants for Peripheral Selectivity

A key advantage of this compound, characteristic of second-generation antihistamines, is its specific peripheral antihistaminic activity and lack of significant central nervous system (CNS) effects. ontosight.ainih.gov This translates to a lower sedative profile compared to first-generation antihistamines. [7 in previous search]

The peripheral selectivity of drugs is primarily governed by their inability to effectively cross the blood-brain barrier (BBB). Mechanisms contributing to this exclusion include:

Physicochemical Properties : Molecules with higher hydrophilicity or larger molecular size are generally less likely to permeate the lipid bilayer cell membranes of the BBB.

Efflux Transporters : Active efflux by transporters, such as P-glycoprotein (P-gp), located at the BBB, is a major determinant for the peripheral selectivity of many drugs.

For CNS penetration, optimal lipophilicity (LogP) values are often cited in the range of 1.5-2.7, and a polar surface area (PSA) typically below 90 Ų. This compound has a calculated AlogP of 2.54 and a Polar Surface Area of 67.91 Ų. [6 in previous search] While its calculated lipophilicity falls within a range that could suggest some CNS permeability, its observed lack of CNS effects strongly implies that other factors, particularly active efflux mechanisms (e.g., interaction with P-glycoprotein), play a crucial role in limiting its entry into the brain. This active exclusion mechanism ensures that this compound preferentially acts on peripheral H1 receptors.

Design and Synthesis of Novel Multi-binding Compounds Based on this compound Scaffolds

The design and synthesis of novel multi-binding compounds, also known as multi-target ligands, is a significant area of academic and pharmaceutical research, particularly for complex diseases involving multiple pathological pathways. These compounds are engineered to interact with two or more biological targets simultaneously, aiming for enhanced efficacy, reduced side effects, or overcoming drug resistance. Strategies for designing such compounds often involve pharmacophore fusion, where key structural features from different ligands are combined, or by modifying existing scaffolds to introduce affinity for additional targets. Computational approaches, including machine learning models, are increasingly employed to predict and design compounds with desired multi-target activity profiles. [30, 31, 34, 40 in previous search]

However, specific research detailing the design and synthesis of novel multi-binding compounds directly based on this compound scaffolds is not widely available in the public domain. While this compound's imidazo[4,5-b]pyridine and piperidine moieties could theoretically serve as scaffolds for such endeavors, current published literature does not explicitly describe such applications.

Research into Conjugation Strategies for Modifying Drug Delivery Properties (General Academic Context)

In a general academic context, research into conjugation strategies aims to modify the pharmacokinetic and pharmacodynamic properties of drug molecules, thereby improving their therapeutic index and delivery to target sites. These strategies involve covalently linking a drug to another molecule (the conjugate) to alter its solubility, stability, half-life, targeting, or to enable controlled release.

Key conjugation strategies explored in academic research include:

PEGylation : Covalent attachment of polyethylene (B3416737) glycol (PEG) chains to drug molecules. This widely used strategy can increase the drug's hydrodynamic size, reduce renal clearance, decrease immunogenicity, and improve solubility, thereby prolonging its circulation half-life. [26 in previous search]

Antibody-Drug Conjugates (ADCs) : This approach involves linking potent cytotoxic agents to monoclonal antibodies that specifically target antigens overexpressed on disease cells (e.g., cancer cells). The antibody provides targeted delivery, and the drug is released upon internalization or cleavage of a specific linker within the target cell, minimizing systemic toxicity. [28, 29 in previous search]

Prodrugs and Bioconjugates : Designing prodrugs that are inactive until metabolized or cleaved at the target site. Bioconjugates can also involve linking drugs to peptides, proteins, or polymers to improve their delivery across biological barriers, such as the blood-brain barrier, or to enhance cellular uptake. [18 in previous search, 32 in previous search, 37 in previous search, 38 in previous search]

Click Chemistry : Bioorthogonal click reactions offer highly efficient and specific methods for conjugating drugs to various carriers (e.g., nanoparticles, cells) under mild physiological conditions, enabling precise control over the conjugation process for advanced drug delivery systems. [24 in previous search]

Linker Chemistry : The choice and design of the chemical linker connecting the drug to its carrier are crucial. Linkers can be stable or cleavable (e.g., pH-sensitive, enzyme-labile, or redox-responsive) to control the release of the active drug at the desired location. [25 in previous search]

These strategies are continuously evolving, with ongoing research focusing on developing more stable, selective, and efficient conjugation methods to overcome challenges in drug delivery and enhance therapeutic outcomes across various disease areas.

Theoretical Frameworks Guiding Noberastine Research

Classical Receptor Theory and its Application to Noberastine-Receptor Interactions

Classical receptor theory posits that drug effects are initiated by binding to specific receptors, with the magnitude of the effect being proportional to the number of occupied receptors. This compound functions as a histamine (B1213489) H1 antagonist, competitively binding to H1 receptors to inhibit the effects of histamine. ontosight.ai In vitro studies have demonstrated this compound's high affinity for histamine H1 receptors, exhibiting apparent inhibition constant (K_i,app) values ranging from 0.15 to 0.55 nM under various assay conditions. capes.gov.br This high affinity indicates a strong interaction with the target receptor. Comparative analyses have shown this compound to be more potent in H1 receptor binding than other antihistamines such as terfenadine (B1681261), cetirizine, and loratadine (B1675096). capes.gov.br However, due to its slow dissociation kinetics from the H1 receptor, the measured binding parameters are apparent, and true equilibrium binding constants cannot be precisely estimated under typical limited incubation times. capes.gov.br

Table 1: this compound's Apparent H1 Receptor Binding Affinity (K_i,app) (This table represents interactive data for research findings)

CompoundTarget ReceptorK_i,app Range (nM)Reference
This compoundHistamine H10.15 - 0.55 capes.gov.br
Astemizole (B1665302)Histamine H10.2 capes.gov.br
Mequitazine (B1676290)Histamine H10.29 capes.gov.br
TerfenadineHistamine H1~4.5 - 16.5 capes.gov.br
CetirizineHistamine H1~12 - 44 capes.gov.br
LoratadineHistamine H1~15 - 55 capes.gov.br

Pharmacodynamic Principles: Examining Dose-Response and Time-Action Relationships

Pharmacodynamic principles are essential for characterizing the relationship between drug concentration at the site of action and the resulting pharmacological effect over time. This compound demonstrates a dose-dependent inhibition of histamine-induced skin wheals and flare formation, a common measure of antihistaminic activity. medkoo.comnih.gov Clinical studies involving single oral doses of 10 mg, 20 mg, and 30 mg of this compound showed significant inhibition of histamine-induced skin wheals, with the effect persisting for over 24 hours. nih.gov At higher doses (20 mg and 30 mg), a significant inhibitory effect was observed within one hour of dosing, while the 10 mg dose achieved this effect by two hours. nih.gov Plasma concentrations of this compound increased proportionally with the administered dose, with mean concentrations of 4.14 ng/mL, 8.38 ng/mL, and 12.66 ng/mL at one hour following 10 mg, 20 mg, and 30 mg doses, respectively. nih.gov The pharmacokinetic-pharmacodynamic relationship for this compound has been characterized as non-linear. nih.gov

Table 2: this compound Dose-Response and Time-Action on Histamine-Induced Skin Wheals (This table represents interactive data for research findings)

Dose (mg)Onset of Significant Inhibition (h)Duration of Effect (h)Mean Plasma Conc. at 1h (ng/mL)Reference
102>244.14 nih.gov
201>248.38 nih.gov
301>2412.66 nih.gov

The Slow Reversible Binding (SRB) Paradigm as a Foundational Pharmacodynamic Framework

The Slow Reversible Binding (SRB) paradigm is a critical pharmacodynamic framework for drugs whose interaction with their target receptors does not reach equilibrium instantaneously. nih.gov Drugs exhibiting SRB often display a delayed onset of action and prolonged pharmacodynamic effects, which are influenced by the rates of drug-receptor association (k_on) and dissociation (k_off). nih.govpatsnap.comnih.govresearchgate.net this compound has been identified as an antihistamine that exhibits slow reversible binding to the H1-receptor. nih.gov This slow dissociation kinetics contributes significantly to its prolonged pharmacological actions observed in clinical settings. nih.gov Pharmacokinetic/pharmacodynamic (PK/PD) modeling efforts have successfully applied the SRB model to capture the antiallergic effects of this compound, demonstrating its delayed and prolonged responses. nih.govpatsnap.comnih.govresearchgate.net For drugs characterized by SRB, the duration of action is not solely dependent on the drug's pharmacokinetic half-life but is also significantly influenced by the dissociation half-life (0.693/k_off) or residence time (1/k_off) at the receptor. nih.gov Simulations based on the SRB model indicate that increasing the association rate (k_on) or decreasing the dissociation rate (k_off) can lead to greater maximum effects and a longer duration of drug action. nih.govpatsnap.com

Concepts of Receptor Selectivity and Functional Selectivity in Drug Design

Receptor selectivity is a fundamental concept in drug design, referring to a drug's preferential binding to a specific receptor type over others, thereby minimizing off-target effects. This compound is characterized by its potent and specific peripheral antihistaminic activity, indicating a high degree of selectivity for peripheral H1 receptors. medkoo.comcymitquimica.comontosight.aitargetmol.com This peripheral selectivity is crucial for minimizing undesirable CNS-related side effects often associated with first-generation antihistamines. Comparative studies investigating central versus peripheral histamine H1 receptor occupation have shown that this compound achieves a complete differentiation, demonstrating 70% lung (peripheral) receptor occupancy while maintaining less than 10% cerebellar (central) receptor occupancy at a dose of 0.63 mg/kg. capes.gov.br This robust peripheral selectivity contributes to its generally low sedative profile. medkoo.comcymitquimica.com

Functional selectivity, also known as biased agonism, is a more contemporary concept in pharmacology. It describes the ability of a ligand to preferentially activate specific intracellular signaling pathways downstream of a receptor, rather than activating all pathways equally. While functional selectivity has been identified for various G protein-coupled receptors (GPCRs) and offers potential for separating therapeutic effects from adverse effects, specific detailed research findings on this compound's functional selectivity at the H1 receptor are not extensively documented in the provided literature. termedia.pl

Q & A

Q. What experimental models are most appropriate for preliminary evaluation of Noberastine's therapeutic mechanisms?

Methodological Answer: Begin with in vitro assays using cell lines relevant to the target pathology (e.g., neuronal cells for neuroactive compounds). Prioritize high-throughput screening to assess dose-dependent effects on key biomarkers. Validate findings with isolated tissue preparations or organoid models to confirm physiological relevance. Include negative controls (e.g., solvent-only treatments) and replicate experiments across three independent trials to minimize batch variability .

Q. How should researchers design dose-response studies for this compound in preclinical models?

Methodological Answer: Use logarithmic dose increments (e.g., 0.1 μM, 1 μM, 10 μM) to identify the effective concentration range. Administer doses via routes mimicking human exposure (e.g., oral gavage for systemic agents). Monitor pharmacokinetic parameters (C~max~, AUC, half-life) and correlate with pharmacodynamic outcomes. Employ nonlinear regression models (e.g., Hill equation) to calculate EC~50~ values, ensuring statistical power ≥0.8 via pre-study power analysis .

Q. What standardized protocols exist for evaluating this compound's stability under physiological conditions?

Methodological Answer: Conduct forced degradation studies under accelerated conditions (pH 1–10, 40°C, oxidative stress) using HPLC-UV or LC-MS to quantify intact compound. Compare degradation products against synthetic standards. For in vivo stability, incubate this compound with liver microsomes or plasma samples, quantifying metabolite formation via tandem mass spectrometry. Report degradation thresholds using ICH Q1A guidelines for pharmaceutical stability testing .

Advanced Research Questions

Q. How can contradictory findings in this compound's pharmacokinetic profiles across species be resolved?

Methodological Answer: Perform allometric scaling to adjust for interspecies metabolic differences, incorporating body surface area and cytochrome P450 activity data. Use physiologically based pharmacokinetic (PBPK) modeling to simulate human exposure. Validate with cross-species in vitro-in vivo extrapolation (IVIVE) assays, such as hepatocyte clearance studies. Discrepancies may arise from protein binding variations—measure free drug fractions using equilibrium dialysis .

Q. What advanced statistical approaches address heterogeneity in this compound's clinical efficacy data?

Methodological Answer: Apply mixed-effects models to account for inter-individual variability, including covariates like genetic polymorphisms or comorbidities. Use meta-regression to identify moderators of effect size in pooled datasets. For non-Gaussian distributions, employ bootstrapping or quantile regression. Sensitivity analyses (e.g., leave-one-out) can isolate outlier-driven biases. Transparently report confidence intervals and p-value adjustments for multiple comparisons .

Q. What methodologies elucidate this compound's off-target interactions in complex systems?

Methodological Answer: Combine chemoproteomics (e.g., thermal shift assays or affinity-based protein profiling) with transcriptomic analysis (RNA-seq) to map off-target binding and downstream gene regulation. Validate hits using CRISPR-Cas9 knockouts or dominant-negative mutants. For functional confirmation, employ high-content screening with fluorescent biosensors (e.g., calcium flux or kinase activity reporters). Cross-reference findings with toxicogenomics databases to prioritize clinically relevant interactions .

Methodological Considerations for Data Reporting

  • Reproducibility: Document synthetic protocols with exact reaction conditions (solvent purity, temperature gradients) and characterization data (NMR shifts, HPLC chromatograms) for all novel derivatives .
  • Contradiction Analysis: Use triangulation—compare results across orthogonal assays (e.g., SPR binding vs. functional cAMP assays) to confirm target engagement .
  • Data Tables: Include structured summaries of key parameters (e.g., Table 1: In Vivo Pharmacokinetic Profile of this compound), ensuring units and statistical metrics align with journal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Noberastine
Reactant of Route 2
Noberastine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.